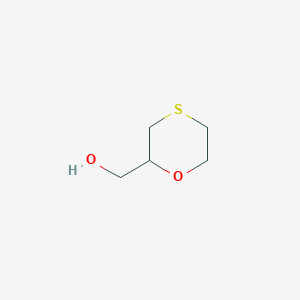

(1,4-Oxathian-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O2S |

|---|---|

Molecular Weight |

134.20 g/mol |

IUPAC Name |

1,4-oxathian-2-ylmethanol |

InChI |

InChI=1S/C5H10O2S/c6-3-5-4-8-2-1-7-5/h5-6H,1-4H2 |

InChI Key |

HUIBIKGFNVOWJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC(O1)CO |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 1,4 Oxathian 2 Yl Methanol

Reactions at the Hydroxyl Group

The primary alcohol functionality in (1,4-Oxathian-2-yl)methanol is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and reduction.

The hydroxyl group of this compound can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification is commonly achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a viable method. masterorganicchemistry.com Alternatively, for a more rapid and often higher-yielding reaction, an acid chloride or anhydride (B1165640) can be used, typically in the presence of a base like pyridine (B92270) to neutralize the liberated acid. youtube.com

Etherification can be accomplished through methods such as the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide in an SN2 reaction to yield the ether. masterorganicchemistry.comyoutube.com

Table 1: Representative Conditions for Esterification and Etherification of Primary Alcohols

| Transformation | Reagents | Solvent | Catalyst/Base | General Conditions | Product Type |

| Esterification | Carboxylic Acid | Excess Alcohol or Inert Solvent | H₂SO₄ (catalytic) | Reflux | Ester |

| Acid Chloride | Dichloromethane, THF | Pyridine, Triethylamine | 0 °C to Room Temp | Ester | |

| Acid Anhydride | Dichloromethane, Pyridine | Pyridine, DMAP (catalytic) | Room Temp | Ester | |

| Etherification | Alkyl Halide | THF, DMF | Sodium Hydride (NaH) | 0 °C to Room Temp | Ether |

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, will typically yield the corresponding aldehyde, (1,4-Oxathian-2-yl)carbaldehyde. researchgate.net Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will further oxidize the aldehyde to the carboxylic acid, (1,4-Oxathian-2-yl)carboxylic acid. mdpi.com

While the direct reduction of a hydroxyl group is not a typical transformation, it can be conceptually achieved through a two-step process. This would first involve the conversion of the hydroxyl group into a good leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Table 2: Common Oxidation and Reduction Strategies for Primary Alcohols

| Transformation | Reagent(s) | Solvent | Typical Product with this compound |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | (1,4-Oxathian-2-yl)carbaldehyde |

| Strong Oxidation | Potassium permanganate (KMnO₄) | Basic aqueous solution | (1,4-Oxathian-2-yl)carboxylic acid |

| Chromic acid (H₂CrO₄) | Acetone | (1,4-Oxathian-2-yl)carboxylic acid | |

| Reduction (via Tosylate) | 1. Tosyl chloride, Pyridine 2. Lithium aluminum hydride (LiAlH₄) | 1. Dichloromethane 2. Diethyl ether or THF | 2-Methyl-1,4-oxathiane |

Reactivity of the Oxathiane Heterocycle

The 1,4-oxathiane (B103149) ring, a six-membered heterocycle containing both sulfur and oxygen atoms, exhibits its own characteristic reactivity, including ring-opening and susceptibility to substituent effects.

The 1,4-oxathiane ring can undergo cleavage under certain conditions. For instance, treatment of 1,4-oxathiane derivatives with strong bases can induce ring-opening reactions. nih.gov The presence of the sulfur atom allows for the possibility of oxidation to a sulfoxide (B87167) or a sulfone. londonmet.ac.uk These oxidized derivatives can exhibit different ring stability and may be more prone to ring-opening under nucleophilic attack.

Ring-closure reactions are fundamental to the synthesis of the 1,4-oxathiane ring system itself. A common synthetic route involves the cyclization of a precursor molecule containing both a hydroxyl and a thiol group separated by an appropriate carbon chain. londonmet.ac.uk For example, the acid-catalyzed dehydration of a hydroxyethyl (B10761427) thioethanol derivative can lead to the formation of the 1,4-oxathiane ring. londonmet.ac.uk

The presence of the 2-hydroxymethyl substituent can influence the stability and reactivity of the 1,4-oxathiane ring. The electron-withdrawing nature of the oxygen atom in the hydroxymethyl group can have a modest inductive effect on the C2 position of the ring. This can influence the acidity of the adjacent protons and the susceptibility of the ring to nucleophilic attack.

Sterically, the hydroxymethyl group can influence the conformational preference of the oxathiane ring. The 1,4-oxathiane ring typically adopts a chair conformation. The substituent at the C2 position can occupy either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric interactions.

Nucleophilic and Electrophilic Reactivity Profiles

The this compound molecule possesses both nucleophilic and electrophilic centers.

Nucleophilic Character: The lone pairs of electrons on the sulfur and oxygen atoms of the oxathiane ring, as well as the oxygen of the hydroxyl group, confer nucleophilic properties to the molecule. The sulfur atom, in particular, can act as a nucleophile, for example, in reactions with alkyl halides to form sulfonium (B1226848) salts.

Electrophilic Character: The carbon atoms adjacent to the heteroatoms (C2, C3, C5, and C6) are electrophilic in nature due to the electron-withdrawing effects of the oxygen and sulfur atoms. These positions can be susceptible to attack by strong nucleophiles. Additionally, the proton of the hydroxyl group is acidic and can be abstracted by a base, initiating nucleophilic reactions of the resulting alkoxide.

Site-Specific Functionalization Strategies

The presence of distinct reactive centers in this compound allows for a range of site-specific functionalization reactions. The primary alcohol offers a handle for esterification, etherification, and oxidation, while the sulfur atom is susceptible to oxidation and alkylation.

Functionalization of the Hydroxymethyl Group:

Standard organic transformations can be readily applied to the hydroxymethyl group. For instance, esterification with various carboxylic acids or their derivatives under acidic or basic conditions can yield a library of corresponding esters. Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce a wide array of alkyl or aryl substituents.

The oxidation of the primary alcohol to an aldehyde, (1,4-Oxathian-2-yl)carbaldehyde, represents a key transformation, providing a gateway to further carbon-carbon bond-forming reactions and the introduction of nitrogen-containing functionalities.

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Ester |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether |

| Oxidation | Mild oxidizing agent (e.g., PCC) | Aldehyde |

Reactions at the Sulfur Atom:

The sulfur atom in the 1,4-oxathiane ring can be selectively oxidized to the corresponding sulfoxide and sulfone. nih.gov These transformations significantly alter the electronic properties and steric environment of the molecule, influencing its subsequent reactivity. For example, oxidation to the sulfone activates the adjacent methylene (B1212753) groups, facilitating deprotonation and further functionalization.

Furthermore, the synthesis of trichloro(1,4-oxathian-2-ylmethyl)-λ⁴-tellane and 1,2-bis(1,4-oxathian-2-ylmethyl)ditellane has been reported, starting from 2-(allylsulfanyl)ethanol, a precursor to this compound. This demonstrates that the methyl group attached to the oxathiane ring can be functionalized, in this case to form organotellurium compounds. researchgate.net

Mechanistic Investigations of Key Reactions

The mechanisms of reactions involving the 1,4-oxathiane ring system are of significant interest for controlling reaction outcomes and designing new synthetic strategies.

A probable mechanism for the formation of certain 1,4-oxathiin (B13834599) derivatives, which are related to the oxathiane core, involves a benzyl (B1604629) anion attack on an aldehyde, followed by an oxyanion cyclization onto a triple bond and subsequent protonation. mdpi.com Computational studies, including Density Functional Theory (DFT), have been employed to explore the potential pathways for such cyclization reactions and subsequent ring-opening chemistries. mdpi.comnih.gov These studies help in understanding the stereoselectivity of these transformations.

In reactions involving the 1,4-oxathiane S,S-dioxide, the formation of an α-sulfonyl anion can lead to ring-opening, highlighting the influence of the oxidation state of the sulfur atom on the stability and reactivity of the ring. londonmet.ac.uk

Derivatization for Complex Molecular Scaffolds

The functional handles on this compound and its derivatives make it a valuable precursor for the synthesis of more elaborate and complex molecular architectures, including polycyclic systems.

Synthesis of Polycyclic Systems Incorporating Oxathiane

The 1,4-oxathiane moiety can be incorporated into fused and bridged bicyclic systems, which are prevalent in many biologically active molecules. Intramolecular cyclization reactions are a key strategy for constructing such polycyclic frameworks.

For instance, derivatives of this compound with appropriately positioned reactive groups can undergo intramolecular SNAr/cyclization cascade sequences to form fused heterocyclic systems. rsc.org Electrophile-induced cyclization reactions have also been developed as a powerful tool for creating fused benzenoid aromatic hydrocarbon systems, a strategy that could potentially be adapted for derivatives of this compound. mit.edu The synthesis of oxathiane-fused thioglycosides, such as Raphanuside, demonstrates the successful incorporation of the oxathiane ring into complex natural product-like structures. researchgate.net

| Cyclization Strategy | Description | Resulting Scaffold |

| Intramolecular SNAr | Nucleophilic aromatic substitution followed by intramolecular ring closure. | Fused Heterocycles |

| Electrophile-Induced Cyclization | Attack of an electrophile on an unsaturated system to trigger ring formation. | Fused Aromatic Systems |

| Glycosylation and Cyclization | Formation of a glycosidic bond followed by intramolecular cyclization to form a fused ring. | Fused Thioglycosides |

Advanced Functionalization Techniques for this compound Derivatives

Beyond classical functional group transformations, advanced synthetic methodologies can be applied to derivatives of this compound to access novel and complex structures.

The development of phosphine-catalyzed intramolecular cyclizations of allenoates provides a modern approach to constructing furanone derivatives, which could be adapted for suitably substituted this compound derivatives. researchgate.net Furthermore, oxidative cyclization reactions of precursors containing a thiol group have been utilized to synthesize tricyclic heteroarenes, suggesting a potential route for derivatizing the oxathiane ring after a selective ring-opening. mdpi.com

The strategic application of functional group transformations, such as those cataloged in comprehensive reviews, can guide the multistep synthesis of complex targets starting from this compound. organic-chemistry.orgresearchgate.net These transformations include a wide range of modern synthetic methods for oxidation, reduction, and carbon-carbon and carbon-heteroatom bond formation.

Computational and Theoretical Investigations of 1,4 Oxathian 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. For (1,4-Oxathian-2-yl)methanol, DFT calculations can be employed to determine its optimized geometry, electronic properties, and vibrational frequencies. A study on 1,4-oxathiane (B103149) sulfones has utilized standard ab initio molecular orbital calculations at the G2(MP2) and G3 levels to perform a theoretical study on the molecular and electronic structure of these related compounds acs.org.

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The HOMO is the orbital from which electrons are most readily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts electrons, highlighting sites prone to nucleophilic attack.

For this compound, the HOMO is expected to have significant contributions from the non-bonding electrons of the sulfur and oxygen atoms, particularly the sulfur atom due to its higher energy atomic orbitals. The LUMO is likely to be an antibonding σ* orbital associated with the C-S and C-O bonds within the ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -0.5 | Primarily σ* character on C-S and C-O bonds |

| HOMO | -8.5 | Primarily localized on the sulfur atom (nS) with some contribution from the oxygen atom (nO) |

Note: The values in this table are illustrative and represent typical ranges for similar saturated heterocyclic compounds. Actual values would require specific quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are key determinants of its physical and biological properties. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies.

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent, such as water or methanol (B129727), would provide insights into its conformational flexibility, solvation, and intermolecular interactions. While specific MD studies on this molecule are not available, simulations on related heterocyclic compounds like 1,4-dioxane have been used to investigate their effects on biomembrane models nih.gov. Such simulations for this compound would involve placing the molecule in a simulation box with solvent molecules and solving Newton's equations of motion for all atoms in the system. The resulting trajectory would reveal the preferred conformations of the ring and the hydroxymethyl side chain, as well as the dynamics of their interconversion.

The 1,4-oxathiane ring, like cyclohexane, is known to adopt a chair conformation as its most stable arrangement to minimize torsional and steric strain. For this compound, the hydroxymethyl substituent at the 2-position can be in either an axial or an equatorial position. Generally, for monosubstituted six-membered rings, the equatorial position is favored to reduce steric interactions with the rest of the ring, particularly the 1,3-diaxial interactions libretexts.org.

The chair conformation of the 1,4-oxathiane ring undergoes a rapid ring inversion process, which interconverts the axial and equatorial positions. The energy barrier for this inversion in the parent 1,4-oxathiane is expected to be lower than that of cyclohexane due to the longer C-S bond and smaller C-S-C bond angle compared to the C-C-C angle in cyclohexane, which reduces torsional strain in the transition state. The presence of the hydroxymethyl substituent would slightly alter this barrier. Computational studies on the ring inversion of dihydrodibenzothiepine derivatives have shown that intramolecular interactions can significantly affect the energy barrier chemrxiv.org.

Table 2: Hypothetical Dihedral Angles for the Equatorial Conformer of this compound

| Atoms (I-J-K-L) | Dihedral Angle (°) |

|---|---|

| O1-C2-C3-S4 | -55.0 |

| C2-C3-S4-C5 | 60.0 |

| C3-S4-C5-C6 | -60.0 |

| S4-C5-C6-O1 | 55.0 |

| C5-C6-O1-C2 | -55.0 |

Note: These values are idealized for a chair conformation and would be refined through geometry optimization calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and calculating activation energies, theoretical chemistry can provide a detailed understanding of how a reaction proceeds.

For this compound, several reaction types could be investigated computationally. For instance, the oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone is a common reaction for thioethers wikipedia.org. DFT calculations could be used to model the reaction pathway with an oxidizing agent, determining the structure of the transition state and the activation energy for the reaction. This would provide insights into the reactivity and selectivity of the oxidation process.

Another area of interest would be reactions involving the hydroxyl group of the methanol substituent, such as esterification or etherification. Computational studies could model the reaction mechanism, including the role of catalysts, and predict the stereochemical outcome of the reaction. DFT studies have been successfully employed to investigate the reaction mechanisms of related 1,4-oxathiin (B13834599) derivatives, including their formation and base-induced breakdown nih.govresearchgate.net. These studies provide a framework for how similar computational approaches could be applied to understand the reactivity of this compound.

Transition State Analysis for Key Transformations

Transition state analysis is a cornerstone of computational organic chemistry, providing a deep understanding of reaction mechanisms by characterizing the highest energy point along a reaction coordinate. For the synthesis of 1,4-oxathiane derivatives, computational methods such as Density Functional Theory (DFT) can be employed to elucidate the structures and energies of transition states.

A study on the synthesis of triaryl 1,4-oxathiins utilized DFT calculations to explore the reaction mechanism, including the cyclization step. mdpi.comresearchgate.net This type of analysis for a key transformation, such as the formation of the 1,4-oxathiane ring, involves locating the transition state structure and calculating its energy. The geometry of the transition state reveals the precise arrangement of atoms as bonds are formed and broken. For instance, in the cyclization to form a 1,4-oxathiane ring, the analysis would focus on the approach of the nucleophilic sulfur or oxygen atom to the electrophilic carbon center.

Table 1: Hypothetical Transition State Analysis Data for a Key Cyclization Step in 1,4-Oxathiane Synthesis

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | 25.4 | The Gibbs free energy difference between the reactants and the transition state, indicating the kinetic barrier of the reaction. |

| Enthalpy of Activation (ΔH‡) | 18.2 | The enthalpy difference between the reactants and the transition state. |

| Entropy of Activation (ΔS‡) | -24.1 cal/mol·K | The entropy change upon reaching the transition state, often reflecting the degree of order in the transition state structure. |

| Imaginary Frequency | -350 cm⁻¹ | A vibrational mode with a negative force constant, confirming the structure as a true transition state along the desired reaction coordinate. |

Note: This data is illustrative and based on typical values for similar organic reactions. Specific values for this compound would require dedicated computational studies.

Energetic Profiles of Synthetic Pathways

Computational chemistry allows for the mapping of the entire energetic landscape of a reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting energetic profile provides a comprehensive view of the reaction's feasibility and potential side reactions. For the synthesis of this compound, this would involve modeling the key bond-forming reactions that construct the heterocyclic ring and introduce the hydroxymethyl group.

DFT studies on the formation of related 1,4-oxathiins have shown that the stereochemical outcome of the reaction can be predicted by comparing the energies of different reaction pathways. mdpi.comresearchgate.net For example, the preference for a trans or cis arrangement of substituents on the 1,4-oxathiane ring can be determined by calculating the activation energies for the respective diastereomeric transition states.

Table 2: Illustrative Energetic Profile for a Postulated Synthetic Pathway to a 1,4-Oxathiane Derivative

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials for the key synthetic step. |

| Intermediate 1 | -5.2 | A transient species formed along the reaction pathway. |

| Transition State 1 (TS1) | +22.8 | The energy barrier for the first step of the reaction. |

| Intermediate 2 | -12.7 | A more stable intermediate leading to the final product. |

| Transition State 2 (TS2) | +15.4 | The energy barrier for the second step, often the ring-closing step. |

| Product | -25.0 | The final 1,4-oxathiane derivative. |

Note: The values in this table are hypothetical and represent a plausible reaction profile. Actual values would be derived from specific quantum mechanical calculations for the synthesis of this compound.

Structure-Activity Relationship Modeling of this compound Scaffolds

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. While no specific SAR studies for this compound were identified, the principles can be applied to this scaffold to predict and understand its potential biological effects.

Theoretical Predictions for Ligand-Receptor Interactions in Chemical Systems

Molecular docking is a primary tool for predicting how a ligand, such as a derivative of this compound, might bind to a biological receptor. This method involves computationally placing the ligand into the binding site of a protein and scoring the interaction based on factors like shape complementarity and intermolecular forces.

For the 1,4-oxathiane scaffold, which is present in molecules with fungicidal and other biological activities, docking studies could reveal key interactions with target enzymes. mdpi.com For instance, the oxygen and sulfur atoms of the 1,4-oxathiane ring can act as hydrogen bond acceptors, while the hydroxymethyl group of this compound can act as both a hydrogen bond donor and acceptor. These interactions are crucial for the stability of the ligand-receptor complex.

Table 3: Predicted Ligand-Receptor Interactions for a Hypothetical this compound Analogue with a Target Protein

| Interacting Group of Ligand | Interacting Residue of Protein | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Hydroxymethyl (-CH₂OH) | Aspartic Acid (ASP) 128 | Hydrogen Bond (Donor) | -7.5 |

| Ring Oxygen (O1) | Serine (SER) 95 | Hydrogen Bond (Acceptor) | -7.2 |

| Ring Sulfur (S4) | Leucine (LEU) 210 | Hydrophobic | -6.8 |

| Hydroxymethyl (-OH) | Tyrosine (TYR) 150 | Hydrogen Bond (Acceptor) | -7.8 |

Note: This data is illustrative of the output from a molecular docking simulation and does not represent experimentally verified interactions for this compound.

Computational Design of this compound Analogues

Computational design involves the in silico creation and evaluation of new molecules with desired properties. Building on SAR and docking studies, new analogues of this compound can be designed to enhance their predicted activity or improve other properties like solubility or metabolic stability.

This process often involves techniques like fragment-based drug design or scaffold hopping. For the this compound scaffold, this could involve:

Substitution: Adding various functional groups to the carbon atoms of the oxathiane ring to probe for additional interactions with a target receptor.

Bioisosteric Replacement: Replacing the sulfur atom with other groups (e.g., a methylene (B1212753) group to give a 1,4-dioxane derivative) to modulate the electronic and steric properties of the ring.

Conformational Analysis: Studying the preferred three-dimensional shapes of the designed analogues to ensure they can adopt the correct conformation for binding.

The designed analogues can then be computationally screened for their predicted binding affinity and other druglike properties before being selected for synthesis and experimental testing.

Applications and Advanced Materials Incorporating 1,4 Oxathian 2 Yl Methanol Derivatives

Role in Specialty Chemicals and Fine Chemical Synthesis

The (1,4-Oxathian-2-yl)methanol framework is a key starting point for the synthesis of complex molecules used in various sectors of the chemical industry. Its bifunctional nature, containing both a hydroxyl group and a thioether linkage within a heterocyclic system, provides multiple reactive sites for constructing more elaborate chemical structures.

Precursors for Agrochemicals and Pharmaceutical Intermediates

The 1,4-oxathiane (B103149) ring is a significant structural motif in various biologically active compounds. Notably, derivatives of the related 1,4-oxathiin (B13834599), which is the unsaturated version of the ring, have been successfully commercialized as fungicides. mdpi.com Compounds such as carboxin (B1668433) and oxycarboxin (B166467) are well-known systemic fungicides that demonstrate the efficacy of this heterocyclic core in agrochemical applications. mdpi.com The saturated 1,4-oxathiane structure, as found in this compound, serves as a crucial precursor for creating analogues with potential fungicidal or plant growth-regulating properties. mdpi.com

In the pharmaceutical realm, various substituted 1,4-oxathiane derivatives have been investigated for their pharmacological activity. google.com Patented research has explored these compounds for applications targeting respiratory smooth muscle contraction (e.g., in asthma), gastrointestinal tract issues, and even for the topical inhibition of hair loss. google.com The this compound molecule, with its modifiable hydroxyl group, represents a valuable intermediate for the synthesis of these and other novel therapeutic agents. Chemical suppliers recognize this potential, offering oxathiane-based compounds for research and development in the pharmaceutical and agrochemical sectors. thegoodscentscompany.com

Building Blocks for Fragrances and Flavors Research

The oxathiane heterocyclic system has a profound impact in the fragrance and flavor industry, where sulfur-containing compounds are known for their potency and ability to impart unique sensory characteristics, particularly fruity and tropical notes. perfumerflavorist.comgoogle.com While much of the existing research focuses on the 1,3-oxathiane (B1222684) isomer, the underlying principle of using the oxathiane skeleton to create powerful aroma chemicals is well-established. researchgate.net

One of the most notable examples is cis-2-methyl-4-propyl-1,3-oxathiane, a key component responsible for the characteristic aroma of passion fruit. thegoodscentscompany.comperfumerflavorist.com This compound and its derivatives are used to build authentic-tasting fruit flavors such as blackcurrant, grapefruit, and raspberry, often at very low concentrations in the parts-per-million range. perfumerflavorist.com The this compound scaffold provides a foundational structure from which novel analogues can be synthesized, potentially leading to the discovery of new and valuable fragrance and flavor ingredients. The table below details several known oxathiane derivatives and their associated sensory profiles, illustrating the versatility of this chemical class. google.com

| Compound Name | Isomer | Sensory Profile | Associated Notes |

|---|---|---|---|

| 2-Propyl-4-methyl-1,3-oxathiane | 1,3-Oxathiane | Initially onion/garlic-like, developing into fruity, sweet notes | Lychee, Asian pear google.com |

| 2-Ethyl-4-methyl-1,3-oxathiane | 1,3-Oxathiane | Fruity, Mamey-like, with floralcy | Apricot, dried papaya google.com |

| 2-Butyl-4-methyl-1,3-oxathiane | 1,3-Oxathiane | Powerful, green, herbaceous with a spicy top note | Woody background google.com |

| 4-Methyl-2-(2-methylpropyl)-1,3-oxathiane | 1,3-Oxathiane | Fruity and sweet | - |

| 2,2,4-Trimethyl-1,3-oxathiane | 1,3-Oxathiane | Fruity and herbaceous | - |

Integration into Polymer and Materials Science

The distinct chemical structure of this compound derivatives makes them attractive candidates for incorporation into advanced polymers. Their presence can introduce unique functionalities and modify the bulk properties of materials, leading to applications in electronics and specialty plastics.

Monomers for Advanced Polymeric Architectures

Derivatives of 1,4-oxathiane have been successfully used as monomers to create novel polymers with specialized properties. A key example is thieno[3,4-b]-1,4-oxathiane (EOTT), an analogue of the well-known 3,4-ethylenedioxythiophene (B145204) (EDOT). EOTT can be electropolymerized to form poly(thieno[3,4-b]-1,4-oxathiane) (PEOTT), a conductive polymer. nih.govresearchgate.net

PEOTT films exhibit promising electrochromic properties, meaning they can change color in response to an electrical voltage. nih.govresearchgate.net These films show excellent electrochemical stability, a low band gap of approximately 1.6 eV, and can switch from gray-blue to green. nih.govresearchgate.net Such characteristics make PEOTT a candidate material for applications in smart windows, displays, and other optoelectronic devices. nih.govresearchgate.netacs.org Furthermore, copolymers of EOTT and EDOT have been synthesized, demonstrating that the 1,4-oxathiane moiety can be integrated into larger polymer systems to tune their electronic and optical properties. researchgate.net

| Monomer | Resulting Polymer | Key Properties | Potential Applications |

|---|---|---|---|

| Thieno[3,4-b]-1,4-oxathiane (EOTT) | Poly(thieno[3,4-b]-1,4-oxathiane) (PEOTT) | Electroactive, stable, electrochromic (gray-blue to green), 1.6 eV band gap. nih.govresearchgate.net | Smart windows, electronic displays, sensors. nih.gov |

| EOTT and 3,4-ethylenedioxythiophene (EDOT) | Poly(EOTT-co-EDOT) | High coloration efficiency, low switching voltage, good contrast ratios. researchgate.net | Organic electronics, electrochromic devices. researchgate.net |

Modifiers for Material Properties Enhancement

The incorporation of heterocyclic compounds into polymer structures is a recognized strategy for enhancing material properties. ekb.egekb.eg Grafting heterocyclic rings onto a polymer backbone can improve thermal stability, alter chemical resistance, and introduce new functionalities. ekb.egdoi.org The this compound structure, containing both ether and thioether linkages, can impart specific characteristics when integrated into a polymer chain.

The presence of sulfur atoms in a polymer can increase its refractive index, a desirable trait for ophthalmic applications and optical materials. google.com Additionally, the polarity introduced by the oxygen and sulfur heteroatoms can improve adhesion and modify the solubility of the polymer. While direct studies on this compound as a polymer modifier are specific, the principles of polymer chemistry suggest its utility. By reacting the methanol (B129727) group, this unit can be tethered as a side chain or incorporated into a polyester (B1180765) backbone, thereby systematically altering the physical and chemical properties of the parent material. doi.orguliege.be

Catalytic Applications and Ligand Design

The field of homogeneous catalysis relies heavily on the design of ligands that can coordinate to a metal center and precisely control its reactivity. nih.gov Ligands containing "soft" donor atoms like sulfur have become increasingly important in catalysis. thieme-connect.com The 1,4-oxathiane ring is an intriguing scaffold for ligand design due to the presence of two different heteroatoms: a "hard" oxygen donor and a "soft" sulfur donor.

This combination allows for the creation of heteroditopic ligands that can exhibit hemilabile behavior. rsc.org A hemilabile ligand has one strong and one weak coordination site; the weaker bond can dissociate to open up a coordination site on the metal catalyst for a substrate to bind and then re-coordinate to stabilize the complex later in the catalytic cycle. This behavior can be highly beneficial for catalytic efficiency. mdpi.com

Complexes made with sulfur-donor ligands are used in a wide variety of catalytic reactions, including C-C coupling reactions (Suzuki, Heck), hydrogenations, and the synthesis of carbonates from CO2 and epoxides. mdpi.comalfa-chemistry.comresearchgate.net The this compound framework, with its O and S donor atoms and a hydroxyl group that can be further functionalized to create multidentate ligands, represents a promising platform for developing novel catalysts for organic synthesis. thieme-connect.com

This compound-Derived Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral molecule. The efficacy of this process heavily relies on the design of chiral ligands that coordinate to a metal center and create a chiral environment. The this compound scaffold possesses inherent chirality and heteroatoms (oxygen and sulfur) that can act as coordination sites, making it a theoretically promising candidate for the development of novel chiral ligands.

However, a comprehensive review of current scientific literature reveals a notable absence of studies specifically detailing the synthesis and application of chiral ligands derived directly from this compound for asymmetric catalysis. While the broader class of sulfur-containing heterocyclic compounds has been explored for this purpose, research focusing on this particular oxathiane derivative is yet to be published.

The potential of such ligands can be inferred from studies on analogous structures. For instance, the conformational flexibility of the six-membered oxathiane ring could allow for the fine-tuning of the steric environment around a metal center. The presence of both a soft sulfur atom and a harder oxygen atom offers the possibility of bidentate or even tridentate coordination, depending on the derivatization of the methanol group.

Table 1: Potential Asymmetric Reactions for this compound-Derived Ligands

| Reaction Type | Potential Metal Catalyst | Rationale for Application |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | The P, O, or S atoms in derivatized ligands could create an effective chiral pocket around the metal, influencing the stereochemical outcome of the reduction of prochiral olefins or ketones. |

| Asymmetric Allylic Alkylation | Palladium, Iridium | The hemilabile nature of the sulfur or oxygen donor could be advantageous in controlling the coordination and dissociation steps crucial for high enantioselectivity. |

| Asymmetric Aldol Reactions | Copper, Zinc, Tin | Lewis acidic metal centers coordinated to chiral oxathiane-based ligands could effectively control the facial selectivity of enolate attack on aldehydes. |

| Asymmetric Diels-Alder Reactions | Copper, Lewis Acids | The chiral ligand could influence the dienophile's approach to the diene, leading to the formation of one enantiomer of the cyclic product in excess. |

This table is illustrative and based on the general principles of asymmetric catalysis. Specific experimental data for this compound-derived ligands are not currently available.

Metal-Organic Frameworks (MOFs) Utilizing Oxathiane Moieties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The tunability of their pore size, shape, and chemical functionality has led to their application in gas storage, separation, and catalysis. The incorporation of heteroatoms like sulfur into the organic linkers of MOFs can impart unique properties, such as enhanced affinity for specific gases or catalytic activity.

A survey of the existing literature indicates that while the use of sulfur-containing linkers in MOFs is an active area of research, there are no specific reports on the utilization of this compound or its derivatives as the primary organic building block for MOF construction. The development of MOFs typically relies on rigid, multitopic linkers to ensure the formation of stable, porous networks. The inherent flexibility of the 1,4-oxathiane ring might present challenges in achieving the desired rigidity for robust framework formation.

However, the functionalization of the this compound scaffold to introduce carboxylic acid or other coordinating groups at multiple positions could potentially yield suitable linkers. The presence of the oxathiane moiety within the pores of a MOF could lead to selective interactions with guest molecules.

Table 2: Potential Properties of MOFs Incorporating Oxathiane Moieties

| Property | Potential Advantage of Oxathiane Moiety | Example of a Relevant MOF System (for analogy) |

| Gas Adsorption and Separation | The polarizable sulfur atom could enhance interactions with soft guest molecules like CO2 or certain hydrocarbons. | MOFs with thiophene-based linkers have shown selective gas uptake. |

| Catalysis | The sulfur atom could act as a Lewis basic site to activate substrates or as a coordination site for catalytically active metal ions. | Thioether-functionalized MOFs have been explored for catalytic applications. |

| Sensing | The oxathiane ring could bind to specific analytes, leading to a detectable change in the MOF's properties (e.g., luminescence). | MOFs with crown ether functionalities have been used for ion sensing. rsc.org |

| Drug Delivery | The biocompatibility of the oxathiane scaffold could be advantageous for the encapsulation and release of therapeutic agents. | Bio-compatible MOFs are a significant area of research for drug delivery applications. |

This table presents potential applications based on the known properties of sulfur-containing heterocycles in MOFs. There is no specific experimental data for MOFs derived from this compound.

Chemical Biology Applications of this compound Scaffolds

The structural features of this compound make it an intriguing scaffold for applications in chemical biology, where molecules are designed to probe and manipulate biological systems. Its chirality and potential for diverse functionalization are key attributes in this context.

Scaffolds for Glycoconjugate Synthesis Research

Glycoconjugates, which are carbohydrates linked to other biomolecules like proteins or lipids, play crucial roles in numerous biological processes. The synthesis of these complex molecules often requires sophisticated chemical strategies. The 1,4-oxathiane ring is a known thiosugar mimic, where the ring oxygen of a carbohydrate is replaced by a sulfur atom. These mimics can be valuable tools in glycobiology to study carbohydrate-protein interactions and to develop inhibitors of carbohydrate-processing enzymes.

While there is no direct literature describing the use of this compound as a scaffold for glycoconjugate synthesis, its structure is highly relevant. The hydroxymethyl group provides a convenient handle for the attachment of sugar units or for linking the scaffold to other molecules. The stereochemistry at the C2 position can be controlled to mimic the anomeric center of natural sugars.

Probes for Biochemical Pathway Elucidation

Chemical probes are small molecules designed to interact with specific biological targets, thereby helping to elucidate their function in complex biochemical pathways. The development of such probes often requires a scaffold that can be readily modified to optimize binding affinity and selectivity, and to incorporate reporter groups such as fluorescent tags or affinity labels.

Currently, there is a lack of published research on the application of this compound-based scaffolds as probes for biochemical pathway elucidation. However, the principles of probe design suggest that this molecule could serve as a starting point for the synthesis of novel probes. The oxathiane ring could act as a bioisostere for other cyclic structures found in natural products or enzyme substrates. The hydroxymethyl group allows for the straightforward introduction of reporter tags or reactive groups for covalent modification of target proteins.

Advanced Characterization and Analytical Methodologies for 1,4 Oxathian 2 Yl Methanol

High-Resolution Spectroscopic Techniques for Structural Purity and Isomer Analysis

High-resolution spectroscopy is paramount for the unambiguous structural determination and purity assessment of (1,4-Oxathian-2-yl)methanol. These methods provide detailed information about the molecular framework and connectivity of atoms, allowing for the differentiation of closely related isomers.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete chemical structure of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) experiments are essential for establishing atomic connectivity and stereochemistry.

Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to identify spin-spin coupled protons, mapping the proton network throughout the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, providing unambiguous C-H assignments. nih.govresearchgate.net For instance, the methylene (B1212753) protons of the hydroxymethyl group would show a correlation to their corresponding carbon signal in the HSQC spectrum.

Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the position of the hydroxymethyl substituent at the C-2 position of the 1,4-oxathiane (B103149) ring. researchgate.net The study of ¹³C NMR spectra of various 1,4-oxathiane derivatives has shown that carbon chemical shifts are highly sensitive to steric and conformational changes, which can help in assigning the relative stereochemistry and assessing conformational equilibria. cdnsciencepub.com For example, the chemical shifts of the ring carbons can indicate whether the hydroxymethyl group preferentially occupies an axial or equatorial position. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known shifts for 1,4-oxathiane derivatives. Actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HSQC, HMBC) |

| H-2 | ~3.8 - 4.2 | ~75 - 80 | COSY: H-3; HSQC: C-2; HMBC: C-3, C-6, CH₂OH |

| H-3 (axial/equatorial) | ~2.6 - 3.0 | ~30 - 35 | COSY: H-2; HSQC: C-3; HMBC: C-2, C-5 |

| H-5 (axial/equatorial) | ~2.7 - 3.1 | ~28 - 33 | COSY: H-6; HSQC: C-5; HMBC: C-3, C-6 |

| H-6 (axial/equatorial) | ~3.9 - 4.3 | ~68 - 73 | COSY: H-5; HSQC: C-6; HMBC: C-2, C-5 |

| -CH₂OH | ~3.5 - 3.8 | ~60 - 65 | COSY: -OH; HSQC: -CH₂OH; HMBC: C-2 |

| -OH | Variable | - | COSY: -CH₂OH |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. nih.gov

Using a technique like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. u-pec.fr The precise mass measurement of this ion allows for the unequivocal confirmation of the molecular formula C₅H₁₀O₂S.

In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can be used for structural verification. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is produced that provides evidence for the compound's structure. nih.gov For this compound, key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the oxathiane ring. nih.gov

Table 2: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Expected Fragmentation Ions |

| [M]⁺ | C₅H₁₀O₂S | 134.04015 | C₄H₇OS⁺, C₅H₉O₂⁺ |

| [M+H]⁺ | C₅H₁₁O₂S⁺ | 135.04797 | C₅H₉O₂S⁺ (loss of H₂), C₄H₇OS⁺ (loss of CH₂OH) |

| [M+Na]⁺ | C₅H₁₀O₂SNa⁺ | 157.02991 | - |

Chiroptical Methods for Enantiomeric Excess Determination

This compound possesses a chiral center at the C-2 position and therefore can exist as a pair of enantiomers. Chiroptical methods are essential for analyzing chiral molecules, as they measure the differential interaction of the sample with left- and right-circularly polarized light. wikipedia.org These techniques are crucial for determining the enantiomeric excess (e.e.) and the absolute configuration of a chiral sample.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A non-racemic sample of this compound would produce a CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths, corresponding to its electronic transitions. researchgate.net The spectrum of one enantiomer is a mirror image of the other. metu.edu.tr The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable tool for quantitative analysis. The chromophores within this compound, primarily the C-S-C and C-O-C groups, would give rise to characteristic Cotton effects that are sensitive to the stereochemistry at the C-2 center.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of rotation of plane-polarized light by a chiral substance varies with the wavelength of the light. wikipedia.org An ORD curve plots this specific rotation against wavelength. For a chiral sample of this compound, the ORD curve would show a characteristic pattern, and the magnitude of the rotation at a specific wavelength (e.g., the sodium D-line, 589 nm) can be used to assess enantiomeric purity. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), can also provide information about the absolute configuration of the molecule by comparison with known compounds or theoretical calculations. researchgate.netacs.org

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and its conformational isomers. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, FT-IR and Raman spectra would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. mdpi.com The O-H stretch of the alcohol group would appear as a broad band in the FT-IR spectrum, typically around 3400 cm⁻¹. C-H stretching vibrations of the methylene groups are expected in the 2850-3000 cm⁻¹ region. mdpi.com The C-O stretching vibrations (both ether and alcohol) would be visible in the fingerprint region (1000-1300 cm⁻¹), while the C-S stretching vibrations would appear at lower frequencies (600-800 cm⁻¹).

Vibrational spectroscopy is also a powerful tool for conformational analysis. The 1,4-oxathiane ring is known to exist predominantly in a chair conformation. researchgate.netresearchgate.net The specific frequencies and intensities of certain vibrational modes, particularly in the low-frequency region, are sensitive to the conformational state of the molecule, including the axial or equatorial orientation of the hydroxymethyl substituent. researchgate.net By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in the solid state or in solution can be determined. iu.edu.saresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 (broad) |

| C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 |

| C-O Stretch | Alcohol (C-OH) | 1000 - 1260 |

| C-O-C Stretch | Ether (C-O-C) | 1070 - 1150 |

| C-S Stretch | Thioether (C-S-C) | 600 - 800 |

| CH₂ Bend/Scissor | Methylene (-CH₂-) | 1450 - 1470 |

Infrared (IR) and Raman Spectroscopy

The IR spectrum is expected to be dominated by a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the methylene groups in the oxathiane ring and the methanol (B129727) substituent would appear in the 3000-2850 cm⁻¹ range. The C-O stretching vibrations of the ether linkage within the ring and the alcohol group are anticipated to produce strong bands in the 1260-1000 cm⁻¹ region. The C-S stretching vibration typically gives rise to weaker bands in the 800-600 cm⁻¹ range.

In Raman spectroscopy, the C-S bond is often more prominent than in IR. Therefore, the C-S stretching and skeletal vibrations of the oxathiane ring are expected to be more readily observed. The symmetric C-H stretching vibrations would also be strong in the Raman spectrum.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H | Stretching | 3400-3200 (broad) | Weak |

| C-H | Stretching | 3000-2850 | 3000-2850 (strong) |

| C-O | Stretching (ether & alcohol) | 1260-1000 (strong) | 1260-1000 |

| C-S | Stretching | 800-600 (weak) | 800-600 (stronger) |

| CH₂ | Bending | ~1465 | ~1465 |

Computational Vibrational Spectroscopy for Band Assignment

In the absence of experimental spectra, computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for predicting vibrational frequencies and intensities. researchgate.net By creating a theoretical model of the this compound molecule, its vibrational modes can be calculated. These theoretical predictions provide a robust framework for the assignment of experimental IR and Raman bands once they become available.

The computational approach involves optimizing the molecular geometry of this compound and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies. The calculated spectrum can then be scaled to better match experimental data, accounting for anharmonicity and other systemic computational errors. Such computational studies are crucial for a definitive assignment of complex vibrational spectra, especially in distinguishing the various C-H and C-O stretching and bending modes within the molecule.

Crystallographic Analysis of this compound and its Derivatives

Crystallographic techniques provide definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, which has a stereocenter at the 2-position of the oxathiane ring, SCXRD is essential for determining its absolute configuration (R or S).

While a specific crystal structure for this compound has not been reported in the crystallographic databases, the general procedure would involve growing a suitable single crystal of the compound. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the atomic arrangement. For chiral molecules, anomalous dispersion techniques are used to unambiguously determine the absolute stereochemistry.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: These are hypothetical values as no experimental data is currently available.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a key analytical tool for investigating the crystalline nature of a solid sample and identifying different polymorphic forms. rigaku.com Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect in materials science and pharmaceuticals, as different polymorphs can have different physical properties.

A PXRD pattern is a fingerprint of a crystalline solid. By collecting the diffraction pattern of a bulk sample of this compound, one can assess its crystallinity and phase purity. If the compound can crystallize in different forms, each polymorph will produce a unique PXRD pattern. These patterns can be used to identify and quantify the different polymorphic forms in a sample. While no specific polymorphism studies on this compound have been published, PXRD would be the primary technique to investigate this phenomenon. The analysis would involve comparing the diffraction patterns of samples crystallized under different conditions (e.g., different solvents, temperatures, or pressures).

Future Directions and Emerging Research Avenues in 1,4 Oxathian 2 Yl Methanol Chemistry

Exploration of Novel Bioactive (1,4-Oxathian-2-yl)methanol Scaffolds in Chemical Research

The 1,4-oxathiane (B103149) core is a component of various bioactive molecules, including those with potential anti-viral and estrogen receptor modulating activities. mdpi.comresearchgate.net This precedent provides a strong rationale for the future exploration of this compound derivatives as novel scaffolds for biologically active compounds. The presence of a hydroxyl group offers a convenient handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Rational design is a key strategy for developing fluorescent small molecules and other chemical probes to visualize and interrogate biological processes. rsc.org By strategically modifying the this compound scaffold, it is possible to create tailored analogs that can act as highly specific chemical probes. The design process involves tuning the molecule's properties to achieve desired functionality, such as enhanced cell penetration or specific binding to a biological target. nih.gov

Future research will likely focus on synthesizing analogs where the core structure is appended with various functional groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. The inherent stereochemistry of the oxathiane ring can be exploited to control the spatial presentation of these functionalities, potentially leading to probes with high target specificity. For example, analogs could be designed to target specific enzyme active sites or protein-protein interfaces, leveraging the oxathiane's unique conformational properties.

Table 1: Hypothetical this compound Analogs Designed as Chemical Probes

| Analog Type | Modification on Scaffold | Potential Application | Design Rationale |

| Fluorescent Probe | Conjugation of a coumarin (B35378) or fluorescein (B123965) moiety to the hydroxyl group. | Visualizing subcellular localization and dynamics. | Introduce fluorescence while maintaining core scaffold for potential target interaction. nih.gov |

| Affinity-Based Probe | Introduction of a biotin tag via a linker attached to the hydroxyl group. | Identifying binding partners through pull-down assays. | Biotin provides a strong and specific handle for affinity purification of target proteins. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine) into a derivative. | Covalently labeling binding partners upon UV irradiation. | Allows for the irreversible capture and identification of specific biological targets. |

| Metabolic Probe | Substitution with bio-orthogonal handles like an azide (B81097) or alkyne. | Tracking metabolic pathways and post-translational modifications. | Enables subsequent "click" chemistry reactions for visualization or enrichment. |

Fragment-Based Drug Discovery (FBDD) has become a powerful paradigm for identifying lead compounds by starting with small, low-complexity molecules ("fragments") that bind weakly to a biological target. nih.govnih.gov These fragments are then optimized and grown into more potent, drug-like molecules. nih.gov The this compound motif is an ideal candidate for inclusion in fragment libraries due to its favorable physicochemical properties, including a molecular weight well under 300 Da and the presence of hydrogen bond donors and acceptors. dtu.dk

Future FBDD campaigns could screen libraries containing the this compound fragment against a wide range of therapeutic targets, particularly those that have proven challenging for traditional high-throughput screening. nih.gov The structural information gained from how this fragment binds—often obtained through techniques like X-ray crystallography or NMR spectroscopy—would provide a valuable starting point for elaboration. researchgate.net The oxathiane ring can serve as a rigid scaffold to orient vectors for chemical growth into nearby pockets of the target protein, while the methanol (B129727) side chain provides a readily modifiable anchor point for synthetic elaboration. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

One of the most promising applications of AI in chemistry is in predicting reaction outcomes and designing synthetic routes. For a scaffold like this compound, ML models can be trained on existing reaction data for heterocyclic compounds to predict the most efficient and highest-yielding pathways for synthesizing novel derivatives.

Retrosynthesis software, powered by AI, can propose step-by-step synthetic plans for complex target molecules based on the this compound core. These tools can analyze the target structure and work backward to identify commercially available or easily synthesized precursors, such as 2-(allylsulfanyl)ethanol, which has been used in the synthesis of related oxathiane structures. researchgate.net This approach can uncover non-intuitive synthetic strategies and help chemists navigate the complex reaction space associated with multifunctional heterocyclic compounds.

Advancements in Scalable Synthesis and Industrial Relevance

For any chemical compound to have a significant impact, its synthesis must be scalable, efficient, and cost-effective. While numerous methods exist for synthesizing the 1,4-oxathiane ring, many are not suitable for large-scale production due to cost, safety, or yield limitations. wikipedia.orglondonmet.ac.uk Historical methods for producing the parent 1,4-oxathiane involved reagents like iodoethyl ether and potassium sulfide, while more industrially viable routes use ethylene (B1197577) glycol or ethylene oxide with hydrogen sulfide. wikipedia.orgevitachem.com

Future research must focus on developing robust and scalable synthetic routes specifically for this compound and its derivatives. This includes optimizing reaction conditions, exploring novel catalytic systems, and developing continuous flow processes. The goal is to move beyond laboratory-scale preparations to multi-gram or kilogram-scale production that can support advanced preclinical studies or materials manufacturing. The industrial relevance of the oxathiane core in fungicides, pharmaceuticals, and agrochemicals underscores the potential value of developing such scalable processes. chemimpex.comnih.gov Establishing efficient synthetic platforms will be critical to translating the promising research avenues discussed above into tangible applications.

Pilot-Scale Production Methodologies

The successful transition from benchtop synthesis to pilot-scale production of this compound necessitates the development of robust and scalable methodologies. Current research efforts are focused on optimizing reaction conditions to improve yield, reduce reaction times, and ensure process safety and reproducibility. Key considerations in developing pilot-scale production are outlined in the table below.

| Parameter | Laboratory-Scale Focus | Pilot-Scale Considerations |

| Reaction Vessel | Glassware (e.g., round-bottom flasks) | Jacketed glass or stainless steel reactors |

| Heating/Cooling | Heating mantles, ice baths | Temperature control units with precise heating and cooling capabilities |

| Reagent Addition | Manual addition (e.g., dropping funnels) | Automated dosing pumps for controlled addition rates |

| Mixing | Magnetic stirrers | Overhead mechanical stirrers for efficient mixing of larger volumes |

| Work-up & Purification | Liquid-liquid extraction, column chromatography | Centrifugation, filtration, distillation, and crystallization |

| Process Monitoring | Thin-layer chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy | In-situ monitoring techniques (e.g., FT-IR, Raman spectroscopy), online analytics |

Future pilot-scale methodologies will likely explore continuous flow chemistry as a promising alternative to traditional batch processing. Flow chemistry offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. The development of efficient catalytic systems, including heterogeneous catalysts that can be easily recovered and reused, is another critical area of investigation for streamlining pilot-scale production.

Economic and Environmental Considerations for Industrial Scale-Up

The industrial-scale production of this compound hinges on favorable economic and environmental profiles. A thorough techno-economic analysis is essential to assess the commercial viability of any proposed synthesis route. nih.govbts.govnrel.govosti.govresearchgate.net This analysis would encompass the cost of raw materials, energy consumption, capital expenditure for equipment, and operational costs.

Economic Feasibility:

Environmental Impact:

A comprehensive life cycle assessment (LCA) is necessary to evaluate the environmental footprint of the manufacturing process. researchgate.net Key environmental considerations include:

Solvent Selection: The use of green and recyclable solvents is paramount to minimizing environmental impact.

Waste Generation: Minimizing waste through high-yield reactions and the development of efficient purification techniques is a key goal. The treatment and disposal of any generated waste must comply with environmental regulations.

Energy Consumption: Optimizing reaction conditions to reduce energy-intensive heating or cooling steps can significantly improve the sustainability of the process.

Atom Economy: Designing synthetic routes with high atom economy, where a maximal proportion of the reactants' atoms are incorporated into the final product, is a core principle of green chemistry.

Future research will likely focus on developing biocatalytic routes for the synthesis of this compound. nih.govnih.govdntb.gov.ua Biocatalysis, utilizing enzymes or whole microorganisms, can offer high selectivity under mild reaction conditions, potentially reducing energy consumption and the generation of hazardous waste.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The unique structural features of this compound, including its heterocyclic core and the presence of both oxygen and sulfur heteroatoms, along with a reactive hydroxyl group, make it a versatile building block for interdisciplinary research.

Materials Science:

In the realm of materials science, the hydroxyl group of this compound can serve as a point of attachment for polymerization or for grafting onto surfaces to modify their properties. Potential applications include:

Polymer Chemistry: As a monomer or a modifying agent, it could be incorporated into polymers to introduce specific functionalities, potentially influencing properties such as thermal stability, refractive index, or metal ion coordination. nih.gov

Ligand Design for Catalysis: The sulfur and oxygen atoms can act as coordination sites for metal ions, suggesting its potential use as a ligand in catalysis. berkeley.edunih.gov The development of catalysts with tailored reactivity and selectivity is a significant area of research.

Self-Assembled Monolayers (SAMs): Derivatives of this compound could be designed to form SAMs on various substrates, enabling the tuning of surface properties like wettability and adhesion.

Chemical Biology:

The 1,4-oxathiane scaffold is present in some biologically active molecules, suggesting that derivatives of this compound could have interesting applications in chemical biology and medicinal chemistry. nih.govnih.gov

Drug Discovery: The compound can serve as a scaffold for the synthesis of novel small molecules to be screened for biological activity. The combination of the heterocyclic ring and the methanol moiety provides a framework that can be readily functionalized to explore structure-activity relationships.

Bioconjugation: The hydroxyl group can be modified to introduce functionalities that allow for the covalent attachment of the molecule to biomolecules such as proteins or nucleic acids. This could be useful for developing probes to study biological processes or for creating targeted drug delivery systems.

Future research in this area will likely involve the synthesis of a library of this compound derivatives and their systematic evaluation in various materials science and chemical biology applications. The insights gained from these interdisciplinary studies will be crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1,4-Oxathian-2-yl)methanol, and how can reaction conditions be tailored to improve yield?

- Methodology : Synthesis typically involves condensation reactions between thiophene derivatives and methanol precursors under acidic or basic catalysis. For example, phase-transfer catalysis (PTC) has been effective in generating oxathiane rings, as demonstrated in analogous heterocyclic systems . Key parameters include:

- Catalyst selection : Use of K₂CO₃ or NaOH to stabilize intermediates.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology : Conduct accelerated stability studies using HPLC or GC-MS to monitor degradation:

- Temperature/humidity stress : Store samples at 25°C/60% RH vs. 40°C/75% RH for 4–12 weeks.

- Light exposure : Test UV stability under ICH Q1B guidelines.

- Data : Analogous oxathiane derivatives show <5% degradation at 25°C but 15–20% at 40°C over 12 weeks .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm the oxathiane ring (δ 3.5–4.5 ppm for oxathiane protons) and methanol group (δ 1.5–2.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 148.18 for C₆H₁₂O₂S) .

- IR spectroscopy : O–H stretch (~3200 cm⁻¹) and C–S vibrations (~650 cm⁻¹) .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel derivatives of this compound for targeted bioactivity?

- Methodology : Use AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) to identify feasible disconnections. Focus on:

- Functionalization : Introduce fluoromethyl or aryl groups at the oxathiane 2-position to enhance lipophilicity .

- Chiral resolution : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to isolate enantiomers with distinct biological profiles .

- Data : Derivatives like [4-(Fluoromethyl)oxan-4-yl]methanol show 2–3× increased bioavailability in preclinical models .

Q. What mechanisms underlie the biological activity of this compound, and how can target engagement be validated?

- Methodology :

- Enzyme inhibition assays : Screen against cytochrome P450 isoforms or kinases using fluorogenic substrates .

- Cellular uptake studies : Radiolabel the compound (e.g., ³⁵S) to quantify intracellular accumulation .

- Molecular docking : Model interactions with proteins like EGFR or HIV protease using AutoDock Vina .

- Data : Preliminary docking scores suggest strong binding to EGFR (ΔG = −8.2 kcal/mol) .

Q. How can contradictory data on the compound’s antimicrobial efficacy be resolved?

- Methodology : Perform comparative studies using standardized protocols:

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in triplicate .

- Synergy testing : Combine with β-lactams or fluoroquinolones to assess potentiation effects.

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Methodology :

- Dose-ranging studies : Start at 10 mg/kg (rodents) and monitor hepatic/renal biomarkers (ALT, BUN) .

- Metabolite profiling : Use LC-MS/MS to identify toxic intermediates (e.g., formaldehyde from oxidative metabolism).

Key Research Gaps

- Chiral synthesis : Lack of scalable methods for enantioselective production.

- Mechanistic clarity : Limited data on mitochondrial toxicity or genotoxicity.

- Material science applications : Unexplored potential in polymer chemistry (e.g., conductive films) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.